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Compound of Interest

Compound Name: Chroman-5-amine

Cat. No.: B3037614

Introduction

Chroman-5-amine (IUPAC name: 3,4-dihydro-2H-chromen-5-amine) is a heterocyclic aromatic
amine with a molecular formula of CoH1:NO and a molecular weight of 149.19 g/mol .[1][2] This
compound serves as a vital structural motif and building block in medicinal chemistry and
materials science. Its rigid chroman scaffold coupled with a reactive primary amine functional
group makes it a valuable precursor for synthesizing a range of derivatives with potential
biological activities.

Accurate structural elucidation and purity assessment are paramount in the development of
novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical
triad. Each technique offers a unique and orthogonal perspective on the molecule's structure.
This guide provides an in-depth analysis of the spectroscopic data for Chroman-5-amine,
offering a self-validating system for its structural confirmation. The causality behind the spectral
features will be discussed, providing researchers with the foundational knowledge to interpret
and verify the integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic
chemistry. By probing the magnetic properties of atomic nuclei, primarily *H (proton) and 3C
(carbon-13), it provides detailed information about the chemical environment, connectivity, and
spatial relationships of atoms within a molecule.
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While a publicly available, fully assigned experimental spectrum for Chroman-5-amine is not
readily found in the literature, its synthesis has been reported where the product was confirmed
as pure by NMR.[3] Based on the known effects of its constituent functional groups, a highly
predictable spectrum can be described.

Predicted *H NMR Spectroscopy

The proton NMR spectrum of Chroman-5-amine is expected to exhibit distinct signals for the
aromatic, aliphatic, and amine protons. The electron-donating amine group and the ether
linkage will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted *H NMR Chemical Shifts for Chroman-5-amine

Predicted Chemical

Proton Assignment Shift (5, ppm) Multiplicity Integration
H-6 ~6.5-6.7 Doublet (d) 1H
H-7 ~6.9-7.1 Triplet (t) 1H
H-8 ~6.4-6.6 Doublet (d) 1H
H-2 (OCH-2) ~4.1-43 Triplet (t) 2H
H-3 (CH2) ~1.9-2.1 Multiplet (m) 2H
H-4 (ArCH2) ~2.6-28 Triplet (t) 2H
NH:2 ~3.5 - 4.5 (broad) Singlet (s) 2H

Causality and Interpretation:

o Aromatic Region (0 6.4-7.1): The three protons on the benzene ring are in distinct chemical
environments. The amine group at C-5 is a strong ortho-, para-director and activating group,
causing the ortho (H-6) and para (H-8) protons to be shielded and appear at a higher field
(lower ppm) compared to benzene (& 7.3). The H-7 proton will appear as a triplet due to
coupling with both H-6 and H-8.

 Aliphatic Region (6 1.9-4.3): The protons on the dihydropyran ring show characteristic shifts.
The H-2 protons, being adjacent to the oxygen atom, are the most deshielded and appear
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furthest downfield as a triplet. The H-4 protons are benzylic and thus deshielded, appearing
as a triplet around & 2.7. The H-3 protons are typical aliphatic protons and will appear
furthest upfield as a multiplet.[4]

e Amine Protons (& 3.5-4.5): The protons of the primary amine group typically appear as a
broad singlet.[5] The chemical shift can vary depending on the solvent, concentration, and
temperature. This signal will disappear upon the addition of D20, a key confirmatory test.[4]

Workflow: Acquiring a *H NMR Spectrum

Sample Preparation

Dissolve 5-10 mg of
Chroman-5-amine in
~0.7 mL of a deuterated
solvent (e.g., CDCls).

Y

Add a small amount of
Tetramethylsilane (TMS)
as an internal standard (0 ppm).

Y

Transfer the solution to a
clean, dry 5 mm NMR tube.

Data Acquisition

Y
. Lock onto the deuterium signal Acquire the spectrum using
Insert the sample into the fth I d shim th N |
NMR spectrometer. of the solvent and shim the appropriate pulse parameters
magnetic field for homogeneity. (e.g., 16-32 scans).

Data Processing
Y

Apply Fourier Transform to
the Free Induction Decay (FID).

Y

Phase correct the spectrum
and calibrate the chemical shift
scale to TMS (0 ppm).

Y

Integrate the signals and
analyze multiplicities.

Click to download full resolution via product page

Caption: Standard workflow for obtaining a high-resolution *H NMR spectrum.

Predicted **C NMR Spectroscopy
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The broadband decoupled 3C NMR spectrum will show nine distinct signals, corresponding to
the nine unique carbon atoms in Chroman-5-amine.

Table 2: Predicted 3C NMR Chemical Shifts for Chroman-5-amine

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 (OCHz) ~65 - 70

C-3 (CH2) ~20- 25

C-4 (ArCHz2) ~28 - 33

C-4a ~120 - 125

C-5 (C-NH2) ~140 - 145

C-6 ~115-120

C-7 ~125-130

C-8 ~110 - 115

C-8a ~150 - 155

Causality and Interpretation:

e Aromatic Region (6 110-155): The six aromatic carbons are all unique. C-8a (attached to
oxygen) and C-5 (attached to nitrogen) will be the most downfield due to the deshielding
effects of the heteroatoms.[6] The carbons at the ortho and para positions to the amine
group (C-6, C-8, and C-4a) will be shielded relative to their positions in an unsubstituted
chroman.

» Aliphatic Region (& 20-70): The C-2 carbon, directly bonded to the electronegative oxygen,
will have the largest chemical shift in this region.[7] The C-3 and C-4 carbons will appear in
the typical sp? hybridized carbon region.
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Caption: Structure of Chroman-5-amine with atom numbering for NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The technique is based on the principle that molecular bonds vibrate at specific
frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that
correspond to its natural vibrational modes.

For Chroman-5-amine, the key functional groups are the primary aromatic amine (N-H bonds),
the aromatic ring (C=C and C-H bonds), the alkyl ether (C-O-C bond), and the aliphatic chain
(C-H bonds).

Table 3: Characteristic IR Absorption Bands for Chroman-5-amine

Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
] ) Asymmetric & 3400-3250 (two sharp )
Primary Amine (N-H) ) Medium
Symmetric Stretch bands)[8]
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2950-2850 Medium
Primary Amine (N-H) Bend (Scissoring) 1650-1580 Medium
Aromatic C=C Stretch 1600 & 1475 (approx.)  Medium
Aromatic C-N Stretch 1335-1250 Strong
Aryl Ether (Ar-O-C) Asymmetric Stretch 1270-1230 Strong
Primary Amine (N-H) Wag 910-665 Strong, Broad

Causality and Interpretation: The IR spectrum provides a clear fingerprint for Chroman-5-

amine.
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e N-H Vibrations: The presence of two distinct, sharp peaks in the 3400-3250 cm~1 region is a
definitive indicator of a primary amine (R-NH-z).[5] This is complemented by a bending
vibration around 1620 cm~! and a broad wagging band at lower wavenumbers.

e C-O Stretch: A strong absorption band around 1250 cm~! is characteristic of the aryl-alkyl
ether linkage, a key structural feature of the chroman ring.

e C-N Stretch: A strong band in the 1335-1250 cm~! region confirms the attachment of the
amine group to the aromatic ring.[8]

o Aromaticity: Peaks for C=C stretching in the 1600-1475 cm~! region and C-H stretching just
above 3000 cm~1 confirm the presence of the benzene ring.

Workflow: Acquiring an FT-IR Spectrum (ATR Method)

Caption: A typical procedure for obtaining an FT-IR spectrum via ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides the exact molecular weight and, through the analysis of fragmentation
patterns, valuable information about the molecule's structure.

For Chroman-5-amine (CsH11NO), the exact mass is 149.0841 g/mol .[3] In a typical soft
ionization technique like Atmospheric Pressure Chemical lonization (APCI) or Electrospray
lonization (ESI), the molecule is expected to be observed as the protonated molecular ion
[M+H]*.

Table 4: Key Mass Spectrometry Data for Chroman-5-amine
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lonization .
lon Calculated m/lz Observed m/z Interpretation
Mode
Protonated
[M+H]* APCI / ESI 150.0919 150.3[3]
Molecular lon
[M-NHz]* or [M- Loss of amino
_ El/CID 133/132 -
NHs]*+ group
[M-C2H4]* El/CID 121 - Retro-Diels-Alder

Causality and Interpretation:

e Molecular lon: The observation of an ion at m/z 150 confirms the molecular weight of the
compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms
will have an odd nominal molecular mass, which holds true for Chroman-5-amine (149
g/mol ).[4]

o Fragmentation Pathways: The energetically unstable molecular ion can fragment in
predictable ways.[9] A common fragmentation for amines is the alpha-cleavage.[10] For
Chroman-5-amine, a likely fragmentation pathway involves the loss of ethylene (CzHa, 28
Da) via a retro-Diels-Alder (RDA) reaction in the dihydropyran ring, a characteristic
fragmentation for chroman structures. This would result in a fragment ion at m/z 121.

Diagram: Plausible Mass Spectrometry Fragmentation

Chroman-5-amine
[M+H]*
m/z = 150

RDA

Fragment lon - C2Ha (ethylene)
m/z =121 (Retro-Diels-Alder)

Click to download full resolution via product page

Caption: Retro-Diels-Alder fragmentation of the Chroman-5-amine molecular ion.
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Workflow: Acquiring a Mass Spectrum (LC-MS with ESI)

Sample & System Preparation

Prepare a dilute solution of Equilibrate the LC-MS system with
Chroman-5-amine (~1-10 pg/mL) the mobile phase (e.qg., water/acetonitrile
in a suitable solvent (e.g., Methanol). with 0.1% formic acid for positive ion mode).

Data A%uisition

Inject the sample into the
LC system.

Y

The analyte elutes from the column
and enters the ESI source.

Y

lons are generated, desolvated,
and enter the mass analyzer.

Y

Scan a mass range (e.g., m/z 50-500)
to detect the molecular ion and fragments.

Data Analysis
\ 4

Extract the mass spectrum
from the total ion chromatogram (TIC).

Y

Identify the [M+H]* peak and
compare with the calculated exact mass.

Y

Analyze any in-source fragments
or perform MS/MS for fragmentation data.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Chroman-5-amine 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]
¢ 2. Chroman-5-amine | CymitQuimica [cymitquimica.com]

¢ 3. Chroman-5-amine synthesis - chemicalbook [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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